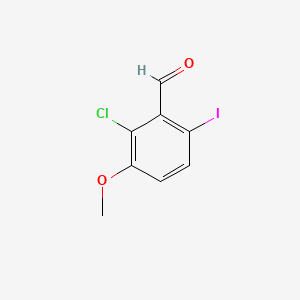

2-Chloro-6-iodo-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6ClIO2 and its molecular weight is 296.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-6-iodo-3-methoxybenzaldehyde is an aromatic compound with a unique molecular structure characterized by the presence of chlorine, iodine, and a methoxy group attached to a benzaldehyde framework. Its molecular formula is C9H8ClI O2, with a molar mass of approximately 274.52 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The structural features of this compound contribute to its reactivity and biological activity. The presence of halogens (chlorine and iodine) in the benzene ring can influence the compound's interaction with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of halogenated benzaldehyde derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell growth across various cancer cell lines. In vitro assays, such as the MTT assay, have been employed to evaluate cytotoxicity against human cancer cell lines, revealing significant antiproliferative effects.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Induces apoptosis |

| This compound | MCF7 (Breast) | TBD | Microtubule disruption |

| This compound | HeLa (Cervical) | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values need to be determined through experimental studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains. For example, studies on chlorinated and iodinated phenolic compounds indicate that they can inhibit the growth of pathogenic bacteria.

Case Studies

- Antiproliferative Effects : A study focusing on halogenated benzaldehydes reported that derivatives with chlorine and iodine substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The mechanism was attributed to increased lipophilicity and altered electronic properties, facilitating better membrane penetration and target interaction.

- Microtubule Disruption : Research has indicated that certain methoxy-substituted benzaldehydes can disrupt microtubule formation in cancer cells, leading to G2/M phase arrest. This mechanism is crucial for developing new chemotherapeutic agents targeting rapidly dividing cells.

Properties

Molecular Formula |

C8H6ClIO2 |

|---|---|

Molecular Weight |

296.49 g/mol |

IUPAC Name |

2-chloro-6-iodo-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6ClIO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |

InChI Key |

QJUCQDCJKLXZDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)C=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.